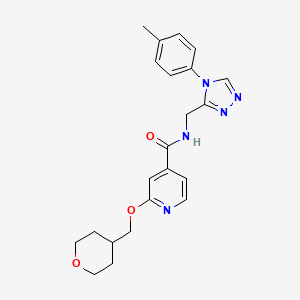
4-Chloro-6-(2-thienylsulfanyl)-2-pyrimidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-6-(2-thienylsulfanyl)-2-pyrimidinamine is a heterocyclic compound that features a pyrimidine ring substituted with a chlorine atom at the 4-position and a thienylsulfanyl group at the 6-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(2-thienylsulfanyl)-2-pyrimidinamine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Thienylsulfanyl Substitution: The thienylsulfanyl group can be introduced through a nucleophilic substitution reaction using a thiol derivative of thiophene and a suitable leaving group on the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
化学反応の分析
Types of Reactions
4-Chloro-6-(2-thienylsulfanyl)-2-pyrimidinamine can undergo various chemical reactions, including:
Oxidation: The thienylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to remove the chlorine atom or to modify the thienylsulfanyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Amines, alkoxides, under basic or acidic conditions
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Dechlorinated derivatives, modified thienylsulfanyl groups
Substitution: Amino or alkoxy derivatives
科学的研究の応用
4-Chloro-6-(2-thienylsulfanyl)-2-pyrimidinamine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: It serves as a tool for studying enzyme inhibition and receptor binding due to its structural features.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
作用機序
The mechanism of action of 4-Chloro-6-(2-thienylsulfanyl)-2-pyrimidinamine depends on its specific application:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can interact with specific receptors on cell surfaces, modulating signal transduction pathways.
Antimicrobial Activity: The compound may disrupt microbial cell membranes or interfere with essential metabolic processes.
類似化合物との比較
4-Chloro-6-(2-thienylsulfanyl)-2-pyrimidinamine can be compared with other pyrimidine derivatives:
4-Chloro-2-pyrimidinamine: Lacks the thienylsulfanyl group, which may result in different biological activities.
6-(2-Thienylsulfanyl)-2-pyrimidinamine: Lacks the chlorine atom, potentially affecting its reactivity and binding properties.
4-Chloro-6-(phenylsulfanyl)-2-pyrimidinamine: Substitutes the thienyl group with a phenyl group, which may alter its electronic properties and interactions.
The unique combination of the chlorine atom and the thienylsulfanyl group in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
4-chloro-6-thiophen-2-ylsulfanylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3S2/c9-5-4-6(12-8(10)11-5)14-7-2-1-3-13-7/h1-4H,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBMAUACGWECEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)SC2=CC(=NC(=N2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(4-methylphenyl)-3-oxo-N-[(oxolan-2-yl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2498796.png)

![1-Cyclopropyl-5-oxa-2-azaspiro[3.4]octane](/img/structure/B2498799.png)

methanone](/img/structure/B2498805.png)
![7-methyl-2-(4-methylpiperazine-1-carbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2498807.png)
![ethyl 4-(2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2498809.png)
![5-methyl-1H-imidazo[4,5-b]pyridin-7-amine](/img/structure/B2498811.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B2498812.png)

![N-{[1-(hydroxymethyl)cyclopropyl]methyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2498814.png)



